
6,8-Dichloro-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structures related to 6,8-Dichloro-octanoate, such as 6,8-dioxabicyclo[3.2.1]octanes, has been explored through various methods. For instance, Burke et al. (1999) described a new strategy for synthesizing structures with the 6,8-dioxabicyclo[3.2.1]octane skeleton, a common subunit in natural products, using desymmetrization of trienes derived from diols via ring-closing metathesis (Burke, S. D., Müller, N., & Beaudry, C., 1999). Similarly, Zeng et al. (2019) developed a synthetic strategy for constructing 6,8-DOBCO frameworks from simple vinylethylene carbonates and amine-substituted enones, showcasing a concise approach to achieving structural diversity in these compounds (Zeng, R., Li, J.-L., et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 6,8-Dichloro-octanoate, such as 4,8-disubstituted 1,5-Dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, has been extensively analyzed through methods like X-ray single crystal diffraction. Gubaidullin et al. (2003) studied the molecular and supramolecular structures of these compounds, revealing insights into their conformation and intermolecular interactions (Gubaidullin, A., Mamedov, V., et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving compounds structurally related to 6,8-Dichloro-octanoate have been studied to understand their reactivity and interaction with other chemical entities. For example, Nitta et al. (1984) explored the addition of dichlorocarbene to certain tricyclo octene compounds, examining the stereoselectivity and site selectivity of these reactions (Nitta, M., Okada, S., & Kato, M., 1984).
Physical Properties Analysis
The physical properties of chlorinated organic compounds, such as 6,8-Dichloro-octanoate, are crucial for understanding their behavior in various environments and applications. Hilger et al. (2011) determined the octanol-water partition coefficients of polychlorinated n-alkanes, providing insights into their lipophilicity, which is a critical factor in environmental and biological contexts (Hilger, B., Fromme, H., et al., 2011).
Chemical Properties Analysis
The chemical properties of compounds like 6,8-Dichloro-octanoate are studied to understand their stability, reactivity, and potential applications. Schmidt et al. (2018) synthesized sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes, analyzing their reactivity and potential as building blocks for natural product synthesis (Schmidt, E., Bidusenko, I., et al., 2018).
Applications De Recherche Scientifique
Application 1: Synthesis of Lipoic Acid
- Summary of the Application : Ethyl 6,8-dichlorooctanoate is an important organic intermediate for the synthesis of lipoic acid . Lipoic acid is a powerful antioxidant with a promising domestic and international market .
- Methods of Application or Experimental Procedures : There are two methods for the preparation of ethyl 6,8-dichlorooctanoate . The first method involves a chlorination reaction with 6-hydroxyl-8-chloroctanoic acid ethyl ester and chlorination reagent and thionyl chloride . The second method involves a chlorination reaction with 6-hydroxyl-8-chloroctanoic acid ethyl ester and chlorination reagent and solid phosgene .
Application 2: Synthesis of α-Lipoic Acid Derivatives
- Summary of the Application : Ethyl 6,8-dichlorooctanoate may be used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives . These compounds show potent anticancer activity .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The α-lipoic acid derivatives synthesized from ethyl 6,8-dichlorooctanoate have shown potent anticancer activity .
Safety And Hazards
Orientations Futures
6,8-Dichloro-octanoate may be used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives, which show potent anticancer activity . It may also be used as a starting material to synthesize 6,8-Dibenzylmercaptooctanoic acid, an intermediate for the preparation of DL-α-lipoic acid .
Relevant Papers The relevant papers retrieved indicate that 6,8-Dichloro-octanoate is an important organic intermediate for the synthesis of lipoic acid . It is also used as a starting material in the synthesis of 6-selenolipoic acid and α-lipoic acid derivatives .
Propriétés
Numéro CAS |
41443-60-1 |
|---|---|
Nom du produit |
6,8-Dichloro-octanoate |
Formule moléculaire |
C₈H₁₄Cl₂O₂ |
Poids moléculaire |
213.1 |
Synonymes |
6,8-Dichlorooctanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



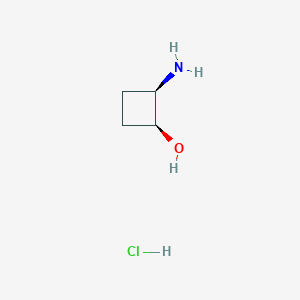
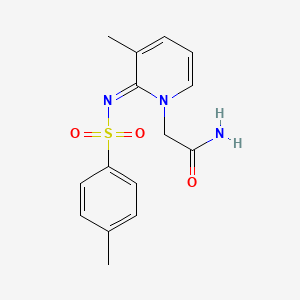
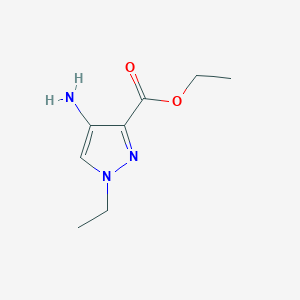
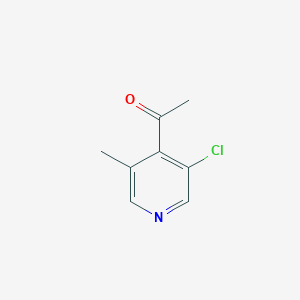
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
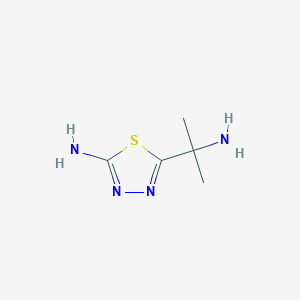
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)